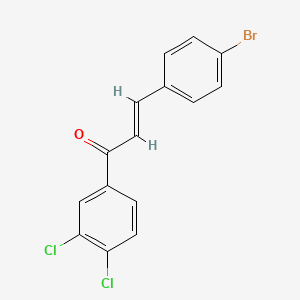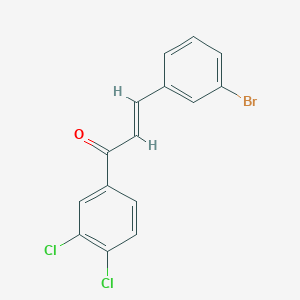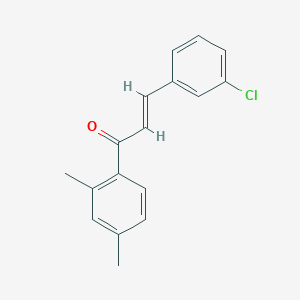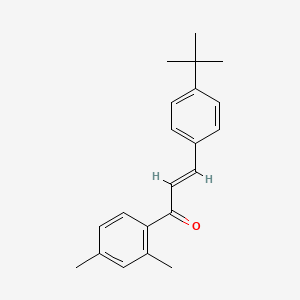![molecular formula C20H22O B6346548 (2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1354941-28-8](/img/structure/B6346548.png)
(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, commonly known as DMPPP, is a synthetic compound that has been studied for its potential applications in various scientific fields. This molecule has been found to be a useful tool for researchers in the areas of organic chemistry, biochemistry, and pharmacology. DMPPP has been found to have a variety of biochemical and physiological effects, as well as potential applications in laboratory experiments. In
Scientific Research Applications
DMPPP has been studied for its potential applications in various scientific fields. In organic chemistry, DMPPP has been studied as a potential model compound for the study of the reactivity and reactivity of alkenes. In biochemistry, DMPPP has been studied as a potential inhibitor of enzymes such as cytochrome P450 and as a potential substrate for enzymes such as cytochrome P450. In pharmacology, DMPPP has been studied as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer’s disease.
Mechanism of Action
The mechanism of action of DMPPP is not completely understood. However, it is believed that DMPPP acts as an inhibitor of enzymes such as cytochrome P450. This inhibition may be due to the formation of a covalent bond between DMPPP and the enzyme, which prevents the enzyme from being able to catalyze its reaction. It is also believed that DMPPP may act as a substrate for enzymes such as cytochrome P450, which may allow the enzyme to catalyze its reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPPP have not been extensively studied. However, it is believed that DMPPP may have anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, DMPPP has been found to increase the expression of certain genes, such as those involved in the metabolism of fatty acids.
Advantages and Limitations for Lab Experiments
The advantages of using DMPPP in laboratory experiments include its low cost, low toxicity, and ease of synthesis. Additionally, DMPPP has been found to be a useful tool for studying the reactivity and reactivity of alkenes. However, there are some limitations to using DMPPP in laboratory experiments. For example, DMPPP has not been extensively studied and its mechanism of action is not completely understood. Additionally, DMPPP is not water soluble, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for the research and development of DMPPP. These include further studies into the mechanism of action of DMPPP, the development of new synthetic methods for the production of DMPPP, and the exploration of potential applications in drug discovery and development. Additionally, further research into the biochemical and physiological effects of DMPPP could reveal new potential uses for this molecule. Finally, further studies into the advantages and limitations of DMPPP in laboratory experiments could help to optimize its use in these experiments.
Synthesis Methods
The synthesis of DMPPP has been studied in several different methods. One method involves the reaction of 1-bromo-2,4-dimethylbenzene with 4-bromopropiophenone in the presence of a base such as sodium hydroxide. This reaction results in the formation of DMPPP. Another method involves the reaction of 2,4-dimethylphenylboronic acid with 4-bromopropiophenone in the presence of a base such as sodium hydroxide. This reaction also results in the formation of DMPPP.
properties
IUPAC Name |
(E)-1-(2,4-dimethylphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O/c1-14(2)18-9-6-17(7-10-18)8-12-20(21)19-11-5-15(3)13-16(19)4/h5-14H,1-4H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSSTQDUZWFVHO-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346503.png)


![(2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346516.png)





